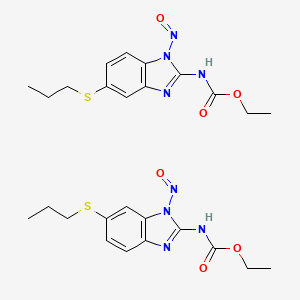
N-Nitroso Albendazole (mixtures of regional isomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso Albendazole is a derivative of Albendazole, a benzimidazole compound widely used as an anthelmintic agentThis compound is of interest due to its potential mutagenic and carcinogenic properties, which are characteristic of nitrosamines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitroso Albendazole can be synthesized through the nitrosation of Albendazole. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired nitroso compound .
Industrial Production Methods
Industrial production of N-Nitroso Albendazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of nitrosamines .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso Albendazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
N-Nitroso Albendazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research on N-Nitroso Albendazole helps in understanding the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore the potential therapeutic applications and risks associated with nitrosamine derivatives.
Industry: N-Nitroso Albendazole is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Nitroso Albendazole involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting their function. These interactions are mediated through the formation of reactive intermediates and covalent binding to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar mutagenic effects.
N-Nitrosomorpholine (NMOR): Known for its use in research on nitrosamine toxicity.
Uniqueness
N-Nitroso Albendazole is unique due to its derivation from Albendazole, which is an established anthelmintic agent. This unique origin provides insights into the effects of nitrosation on therapeutic compounds and their potential risks and benefits .
Propiedades
Fórmula molecular |
C26H32N8O6S2 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
ethyl N-(1-nitroso-5-propylsulfanylbenzimidazol-2-yl)carbamate;ethyl N-(1-nitroso-6-propylsulfanylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/2C13H16N4O3S/c1-3-7-21-9-5-6-11-10(8-9)14-12(17(11)16-19)15-13(18)20-4-2;1-3-7-21-9-5-6-10-11(8-9)17(16-19)12(14-10)15-13(18)20-4-2/h2*5-6,8H,3-4,7H2,1-2H3,(H,14,15,18) |
Clave InChI |
CCQNYIZBNGLEDH-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC2=C(C=C1)N(C(=N2)NC(=O)OCC)N=O.CCCSC1=CC2=C(C=C1)N=C(N2N=O)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















